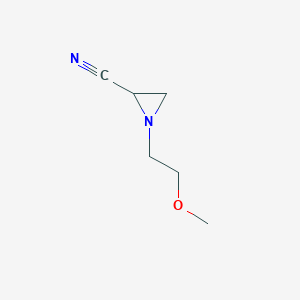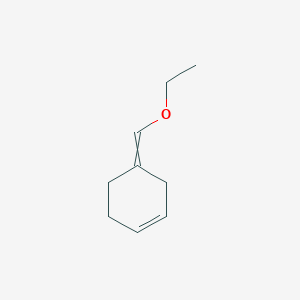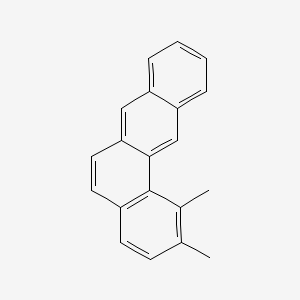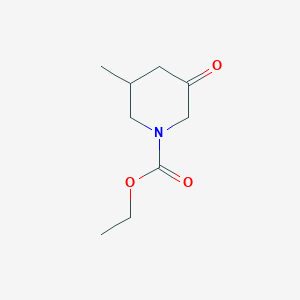
Ethanone, 1-(4-(2-methylpropyl)phenyl)-, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-(2-methylpropyl)phenyl)-, oxime typically involves the reaction of 1-(4-(2-methylpropyl)phenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the oxime derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(4-(2-methylpropyl)phenyl)-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: The oxime can be reduced to amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Ethanone, 1-(4-(2-methylpropyl)phenyl)-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a reference standard in pharmaceutical research.
Industry: Utilized in the production of fine chemicals and as a reagent in analytical chemistry.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(4-(2-methylpropyl)phenyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate biological pathways and result in specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(2-methylpropyl)phenyl)ethanone: The parent compound from which the oxime is derived.
1-(4-(2-methylpropyl)phenyl)ethanone oxime: Another oxime derivative with similar properties.
Uniqueness
Ethanone, 1-(4-(2-methylpropyl)phenyl)-, oxime is unique due to its specific structural features and the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. Its applications in various fields of research further highlight its significance.
Propiedades
Número CAS |
74305-51-4 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
(NZ)-N-[1-[4-(2-methylpropyl)phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C12H17NO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13-14/h4-7,9,14H,8H2,1-3H3/b13-10- |
Clave InChI |
ZDTCBWAOFBMOPN-RAXLEYEMSA-N |
SMILES isomérico |
CC(C)CC1=CC=C(C=C1)/C(=N\O)/C |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]-](/img/structure/B14434645.png)
![Trimethyl[1-(phenylsulfanyl)propyl]silane](/img/structure/B14434653.png)




![8,10-Dichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14434687.png)






